molecular formula C24H15NO6 B2519614 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate CAS No. 610760-30-0

3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Cat. No. B2519614
CAS RN: 610760-30-0
M. Wt: 413.385
InChI Key: XVEHDVRIRGORRT-UHFFFAOYSA-N
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Description

The compound “3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate” is a complex organic molecule that contains several functional groups and rings, including a benzoxazole ring, a chromenone (or coumarin) ring, and a methoxybenzoate group .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzoxazole ring attached to a chromenone ring at the 3-position, with a 3-methoxybenzoate group also attached to the chromenone ring . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoxazole, chromenone, and methoxybenzoate groups. Each of these groups has distinct chemical properties that could influence how the compound behaves in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and chromenone rings could contribute to its aromaticity and potentially its fluorescence . The methoxybenzoate group could influence its polarity and solubility .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial potential. Researchers synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, which are structurally related to our compound. These derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . Further studies could explore the specific mechanisms of action and optimize its efficacy.

Antitumor Properties

Quinazoline derivatives, including our compound, have been associated with antitumor effects. The quinazoline ring system is considered a privileged scaffold due to its versatility. Some derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers (e.g., breast, ovarian, colon, and prostate). Investigating the potential of our compound as an anti-invasive agent or a targeted therapy could be valuable .

Sedative and Analgesic Effects

Historically, quinazoline derivatives have shown sedative and analgesic properties. While more research is needed, exploring the central nervous system effects of our compound could reveal novel therapeutic applications .

Antidiabetic Potential

Certain quinazoline derivatives exhibit antidiabetic activity. Investigating whether our compound affects glucose metabolism, insulin sensitivity, or related pathways could provide insights into its role in managing diabetes .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases. Quinazoline derivatives have been explored as anti-inflammatory agents. Our compound might modulate inflammatory pathways, making it relevant for conditions like arthritis or inflammatory bowel diseases .

Antifungal Properties

Although not directly studied for antifungal activity, the structural features of our compound suggest potential efficacy against fungal pathogens. Further investigations could assess its effectiveness against specific fungal strains .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could include testing its activity against various biological targets or in different disease models .

properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO6/c1-28-16-6-4-5-15(11-16)23(26)29-17-10-9-14-12-18(24(27)31-21(14)13-17)22-25-19-7-2-3-8-20(19)30-22/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEHDVRIRGORRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

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